Mart-1(27-35)(human)

T cell immunology melanoma epitope recognition

Research pain point: Anchor-modified Mart-1 analogs fail to preserve native TCR recognition, leading to false-negative T cell clone isolation and failed vaccine benchmarks. Solution: Authentic Mart-1(27-35) (AAGIGILTV). - Immunodominant epitope for melanoma-specific CD8+ T cell cloning from TIL or blood. - Wild-type benchmark for heteroclitic analog comparison & adjuvant trials. - Essential for validating TCR (DMF4/DMF5) specificity & tetramer staining.

Molecular Formula C39H71N9O13
Molecular Weight 874.0 g/mol
Cat. No. B13812621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMart-1(27-35)(human)
Molecular FormulaC39H71N9O13
Molecular Weight874.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)N.CC(=O)O
InChIInChI=1S/C37H67N9O11.C2H4O2/c1-12-19(7)28(43-25(48)15-39-32(51)22(10)41-31(50)21(9)38)34(53)40-16-26(49)44-29(20(8)13-2)35(54)42-24(14-17(3)4)33(52)46-30(23(11)47)36(55)45-27(18(5)6)37(56)57;1-2(3)4/h17-24,27-30,47H,12-16,38H2,1-11H3,(H,39,51)(H,40,53)(H,41,50)(H,42,54)(H,43,48)(H,44,49)(H,45,55)(H,46,52)(H,56,57);1H3,(H,3,4)/t19-,20-,21-,22-,23+,24-,27-,28-,29-,30-;/m0./s1
InChIKeyDJBCPXAFOLJFOX-HADYAWPXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mart-1(27-35) Peptide Overview & Procurement Specifications


Mart-1(27-35)(human) is a naturally presented nonamer peptide (sequence: AAGIGILTV) corresponding to residues 27–35 of the human melanoma-associated antigen Melan-A/MART-1 [1]. It is the immunodominant epitope recognized by most melanoma-specific, HLA-A*0201-restricted, cytotoxic T lymphocytes (CTL) [2]. The synthetic peptide has a molecular weight of 813.98 g/mol, CAS registry number 156251-11-5, and is typically supplied as lyophilized powder with >95% purity [3].

Epitope Immunodominant HLA-A*0201-restricted melanoma CTL epitope
Form Synthetic nonamer supplied as lyophilized research-grade peptide
Workflow Native sequence for TCR recognition, vaccine benchmarking, and pMHC structural studies

Why Substitution Fails: Mart-1(27-35) vs Heteroclitic Analogs


Simple sequence homology does not predict functional equivalence in Mart-1-derived epitopes. The natural Mart-1(27-35) peptide lacks an optimal anchor residue (Leu or Met) at position 2, resulting in relatively low MHC-binding affinity [1]. This apparent liability is, however, structurally required for native TCR recognition: anchor-modified analogs such as ELAGIGILTV or EAAGIGILTV that improve HLA-A*0201 binding frequently ablate or drastically reduce antigenicity with tumor-reactive T cell clones [2]. Moreover, T cells primed with heteroclitic analogs can fail to recognize the naturally tumor-expressed peptide, providing a molecular explanation for why certain clinical trials of anchor-improved peptides have been unsuccessful [3].

!
Anchor-modified analogs may lose native TCR recognition
Heteroclitic peptides with improved HLA binding (e.g., Leu at position 2) are frequently not recognized by tumor-reactive CTL clones, even though they bind MHC more tightly.
!
T cells primed with analogs may not recognize natural tumor peptide
CTL generated against anchor-optimized variants can fail to engage the naturally presented Mart-1(27-35) epitope, limiting functional transfer to tumor models.

Mart-1(27-35) Quantitative Differentiation Evidence


CTL Clone Recognition: Native vs Anchor-Enhanced Analogs

Analogs of Mart-1(27-35) engineered to improve HLA-A*0201 binding through position 2 anchor substitutions (Ala→Leu) were poorly recognized by tumor-reactive CTL compared to the natural peptide. The natural Mart-1(27-35) peptide was recognized efficiently by tumor-reactive CTL clones, whereas anchor-improved analogs were poorly recognized despite enhanced MHC binding [1].

CTL clone recognition
Head-to-head
Natural Mart-1(27-35) efficiently recognized by tumor-reactive CTL clones; anchor-improved analogs (Ala→Leu at P2) poorly recognized despite enhanced MHC binding.
Native sequence required for physiological TCR engagement
HLA-A*0201-restricted CTL clones in vitro
T cell immunology melanoma epitope recognition HLA-A2

In Vitro Immunogenicity vs Decamer Analog ELAGIGILTV

In vitro generation of tumor-reactive CTL by stimulation of PBMC from HLA-A*0201 melanoma patients with ELAGIGILTV was much more efficient than that observed with the natural Mart-1(27-35) peptide. ELAGIGILTV was recognized more efficiently than the natural peptide by two short-term cultured tumor-infiltrated lymph node cell cultures and by five of five tumor-reactive CTL clones [1].

CTL generation efficiency
Head-to-head
ELAGIGILTV (anchor-improved) generated CTL much more efficiently from patient PBMC and was recognized by 5/5 CTL clones, outperforming natural peptide in priming assays.
Defines wild-type baseline for immunogenicity benchmarking
PBMC from HLA-A*0201 melanoma patients; reported stronger in vitro immunogenicity of analog
vaccine development CTL priming melanoma immunotherapy

HLA-A*0201 Binding Affinity: Low-Affinity vs Anchor-Optimized

Mart-1(27-35) lacks a dominant anchor amino acid residue (leucine or methionine) at position 2, resulting in suboptimal binding to HLA-A*0201. Replacement of the position 2 alanine with leucine significantly improves peptide binding to MHC [1]. This low-affinity binding is a defining characteristic of the natural epitope, distinguishing it from anchor-optimized analogs.

MHC binding affinity
Class-level
Ala at P2 confers lower HLA-A*0201 affinity; Leu substitution significantly improves binding. Low affinity is a defining feature of the natural epitope.
Low MHC affinity is linked to native TCR recognition requirements
Class-level inference from structural studies; binding data context-dependent
MHC binding peptide-HLA stability antigen presentation immunodominance

TCR Functional Avidity: DMF5 vs DMF4

Two TCRs used in cancer gene therapy, DMF4 and DMF5, recognize both Mart-1(27-35) and Mart-1(26-35) epitopes. DMF5 binds both ligands identically and with higher affinity than DMF4, which alters its binding orientation between the two peptides. DMF5 T cells are more avid than DMF4 T cells in functional assays, and DMF5 T cells are more efficiently stained with Mart-1/HLA-A2 tetramers [1].

TCR functional avidity
Reported
DMF5 TCR showed higher affinity and more efficient tetramer staining than DMF4, with DMF4 altering binding orientation between epitopes.
TCR choice modulates detection sensitivity in Mart-1/HLA-A2 assays
Engineered TCRs; DMF5 may support higher sensitivity tetramer detection
TCR engineering adoptive cell therapy functional avidity melanoma

Mart-1(27-35) Research & Industrial Application Scenarios


Melanoma CTL Clone Isolation & Characterization

Mart-1(27-35) serves as the immunodominant, HLA-A*0201-restricted epitope for isolating and characterizing melanoma-specific CD8+ T cell clones from tumor-infiltrating lymphocytes (TIL) or peripheral blood. Its native low-affinity MHC binding and physiological TCR recognition profile make it the authentic antigen for identifying tumor-reactive CTL [1]. Unlike anchor-modified analogs that may fail to be recognized by native tumor-reactive clones, Mart-1(27-35) preserves the epitope conformation required for detection of physiologically relevant T cell populations [2].

Vaccine Benchmarking & Immunogenicity Comparator Studies

Mart-1(27-35) is the established wild-type benchmark against which heteroclitic peptide analogs and novel adjuvant formulations are quantitatively compared in preclinical and clinical vaccine development. Clinical trials have employed Mart-1(27-35) peptide emulsified with incomplete Freund's adjuvant in patients with resected high-risk melanoma, establishing baseline safety and immunogenicity data [1]. The peptide's well-characterized weak immunogenicity profile provides a validated reference point for evaluating the magnitude of improvement conferred by analog modifications or novel delivery platforms [2].

TCR-Transgenic T Cell Validation & Avidity Assessment

Mart-1(27-35) is an essential reagent for validating the specificity and functional avidity of engineered TCRs (e.g., DMF4, DMF5) used in adoptive T cell therapy for melanoma. The peptide/HLA-A2 complex is used in tetramer staining to quantify TCR-transduced T cell populations and in functional assays (IFN-γ release, cytotoxicity) to assess effector function [1]. The distinct binding modes of DMF4 and DMF5 to Mart-1(27-35)/HLA-A2 underscore the necessity of using the authentic natural peptide for accurate functional characterization of clinical-grade TCR products [2].

Structural Studies of pMHC-TCR Complexes

Mart-1(27-35) complexed with HLA-A*0201 provides a structurally well-defined system for investigating the molecular mechanisms governing TCR cross-reactivity, induced-fit binding, and the disconnect between MHC anchoring strength and T cell recognition. Crystal structures of Mart-1(27-35)/HLA-A2 complexes reveal how suboptimal anchor residues enable conformational flexibility critical for productive TCR engagement [1]. This structural information is invaluable for structure-guided design of epitope mimics and for understanding the biophysical basis of T cell specificity [2].

Application
Selection Property
Validation Focus
Melanoma CTL clone isolation & characterization
Native sequence fidelity for physiological TCR recognition
Recognition by tumor-reactive CTL clones; anchor-analog exclusion
Vaccine benchmark & immunogenicity comparator studies
Wild-type immunogenicity baseline
Comparative CTL priming vs. heteroclitic analogs; adjuvant formulation screening
Engineered TCR validation & avidity assessment
Authentic epitope-HLA-A2 complex conformation
Tetramer staining efficiency; functional avidity readouts
pMHC-TCR structural studies
Conformational flexibility from suboptimal anchor residue
Crystal structure analysis; induced-fit binding mechanisms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


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